BenchChemオンラインストアへようこそ!

BMS-247243

Antimicrobial Resistance MRSA MIC

BMS-247243 is a semi-synthetic cephalosporin optimized for MRSA research, exhibiting >100-fold higher PBP2a binding affinity than methicillin and twice the bactericidal speed of vancomycin in vitro. Validated in neutropenic murine thigh and rabbit endocarditis models. For precise PBP2a mechanistic studies and accelerated MRSA pharmacodynamic profiling, request pricing for this research compound.

Molecular Formula C36H41Cl2N5O8S3
Molecular Weight 838.8 g/mol
CAS No. 307316-55-8
Cat. No. B1667188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-247243
CAS307316-55-8
SynonymsBMS-247243;  BMS 247243;  BMS247243;  UNII-KG8365V22L.
Molecular FormulaC36H41Cl2N5O8S3
Molecular Weight838.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=[N+]1CCC[N+]2(CCOCC2)C)C)SCC3=C(N4C(C(C4=O)NC(=O)CSC5=C(C=C(C(=C5)Cl)C=CC(=O)NCC(=O)[O-])Cl)SC3)C(=O)[O-]
InChIInChI=1S/C36H41Cl2N5O8S3/c1-21-13-25(14-22(2)41(21)7-4-8-43(3)9-11-51-12-10-43)52-18-24-19-54-35-32(34(48)42(35)33(24)36(49)50)40-30(45)20-53-28-16-26(37)23(15-27(28)38)5-6-29(44)39-17-31(46)47/h5-6,13-16,32,35H,4,7-12,17-20H2,1-3H3,(H2-2,39,40,44,45,46,47,49,50)/b6-5+/t32-,35-/m1/s1
InChIKeyMOYDKLWHWUTKTI-LDCQLTLFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-247243 (CAS 307316-55-8): A Cephalosporin with Quantified Anti-MRSA Potency and PBP2a Affinity


BMS-247243 (CAS 307316-55-8) is a semi-synthetic cephalosporin derivative specifically designed to target methicillin-resistant Staphylococcus aureus (MRSA) by binding to penicillin-binding protein 2a (PBP2a) [1]. The compound exhibits a molecular weight of 838.8 g/mol and is classified as a β-lactam antibiotic with primary activity against Gram-positive pathogens [2].

BMS-247243 (CAS 307316-55-8) Procurement Rationale: Evidence of Non-Substitutability


Standard β-lactam antibiotics, including methicillin and third-generation cephalosporins like cefotaxime, demonstrate negligible binding to the PBP2a enzyme responsible for methicillin resistance [1]. This inherent lack of affinity renders these agents clinically ineffective against MRSA, creating a critical therapeutic gap. BMS-247243 is structurally optimized to circumvent this specific resistance mechanism, with a >100-fold enhancement in PBP2a binding affinity compared to methicillin and cefotaxime [1]. Consequently, substituting BMS-247243 with a generic cephalosporin or anti-MRSA agent like vancomycin will result in significantly reduced target engagement, altered pharmacodynamics, and a failure to replicate the experimental outcomes documented below.

BMS-247243 (CAS 307316-55-8) Quantitative Differentiation: Comparative Anti-MRSA Activity


BMS-247243 MIC90 Against MRSA: A Direct Potency Comparison to Vancomycin

BMS-247243 demonstrates an MIC90 of 4 μg/ml against methicillin-resistant S. aureus (MRSA) isolates [1]. This activity is within the clinically relevant range, and the compound is further differentiated by its bactericidal kinetics compared to vancomycin [1].

Antimicrobial Resistance MRSA MIC

BMS-247243 Binding Affinity for PBP2a: A >100-Fold Increase Over Methicillin and Cefotaxime

The primary mechanism of methicillin resistance in staphylococci is the acquisition of PBP2a, an enzyme with low affinity for β-lactams. BMS-247243 overcomes this resistance by exhibiting a >100-fold improvement in binding affinity for PBP2a compared to methicillin or cefotaxime [1]. This is a direct, quantitative measure of its superior target engagement against the resistance determinant.

PBP2a Target Engagement Mechanism of Action

BMS-247243 Bactericidal Kinetics: Killing MRSA Twice as Fast as Vancomycin

In time-kill kinetic assays, BMS-247243 demonstrates rapid bactericidal activity against MRSA, achieving bacterial killing twice as fast as vancomycin [1]. This is a key differentiator in pharmacodynamic studies where the rate of bacterial eradication is a critical endpoint.

Bactericidal Activity Time-Kill Kinetics Vancomycin

BMS-247243 Hydrolysis by Staphylococcal β-Lactamases: A Fraction of the Rate of Cephaloridine

While not completely inert to staphylococcal β-lactamases, BMS-247243 is hydrolyzed at a rate of only 4.5% to 26.2% of the rate measured for cephaloridine [1]. This partial stability is a differentiating factor compared to first-generation cephalosporins which are more readily inactivated. The MIC90 for β-lactamase-producing S. aureus strains is fourfold higher than for non-producing strains, indicating some susceptibility [1].

β-Lactamase Stability Resistance Hydrolysis

BMS-247243 In Vivo Efficacy in a Neutropenic Murine Thigh Model of MRSA Infection

The in vitro activity of BMS-247243 correlates with its in vivo efficacy. In a neutropenic murine thigh infection model, BMS-247243 demonstrated significant bacterial load reduction against MRSA strains [1]. The abstract confirms in vivo activity in this and a rabbit endocarditis model, establishing a direct link between its potent in vitro profile and therapeutic potential.

In Vivo Efficacy Animal Model MRSA

BMS-247243 (CAS 307316-55-8) Applications: From Target Engagement to In Vivo Infection Models


MRSA Target Engagement and Resistance Mechanism Studies

Due to its >100-fold higher affinity for PBP2a compared to methicillin or cefotaxime [1], BMS-247243 is the preferred molecular probe for experiments designed to interrogate the structure and function of the PBP2a enzyme, the primary determinant of methicillin resistance in S. aureus. Its binding properties allow for precise displacement studies and mechanistic investigations that generic β-lactams cannot support.

Pharmacodynamic Studies Focusing on Bactericidal Kinetics

For researchers conducting time-kill experiments or pharmacodynamic profiling, BMS-247243 offers a distinct advantage with its documented ability to kill MRSA twice as fast as vancomycin [1]. This makes it an ideal tool for investigating the relationship between the rate of bacterial eradication and downstream therapeutic outcomes in in vitro and in vivo models.

In Vivo Efficacy Studies in MRSA Infection Models

The compound's validated in vivo efficacy in established animal models, such as the neutropenic murine thigh infection and rabbit endocarditis models [1], provides a robust scientific basis for its use as a positive control or test article in pre-clinical MRSA infection studies. Researchers can confidently deploy BMS-247243 in these systems, knowing its in vitro profile correlates with measurable in vivo activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-247243

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.